molecular formula C15H11F3N2O2 B14128424 N-(3-(Trifluoroacetamido)phenyl)benzamide

N-(3-(Trifluoroacetamido)phenyl)benzamide

Cat. No.: B14128424
M. Wt: 308.25 g/mol
InChI Key: VNVSVSNSYCLZRO-UHFFFAOYSA-N
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Description

N-(3-(Trifluoroacetamido)phenyl)benzamide is an organic compound with the molecular formula C15H11F3N2O2. It is a derivative of benzamide, where the benzamide moiety is substituted with a trifluoroacetamido group at the meta position of the phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoroacetamido)phenyl)benzamide typically involves the reaction of 3-aminoacetophenone with trifluoroacetic anhydride to form 3-(trifluoroacetamido)acetophenone. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoroacetamido)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Trifluoroacetamido)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoroacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Trifluoromethyl)phenyl)benzamide
  • N-(4-(Trifluoromethyl)phenyl)benzamide
  • N-(2-(Trifluoromethyl)phenyl)benzamide

Uniqueness

N-(3-(Trifluoroacetamido)phenyl)benzamide is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity compared to other trifluoromethyl-substituted benzamides .

Properties

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-12-8-4-7-11(9-12)19-13(21)10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22)

InChI Key

VNVSVSNSYCLZRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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